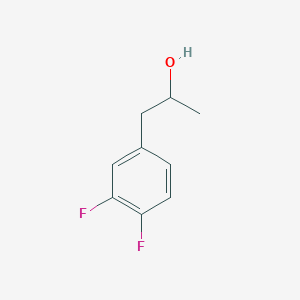

1-(3,4-Difluorophenyl)propan-2-ol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-(3,4-difluorophenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O/c1-6(12)4-7-2-3-8(10)9(11)5-7/h2-3,5-6,12H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQWDJDNSWJNTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501282654 | |

| Record name | Benzeneethanol, 3,4-difluoro-α-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501282654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443345-93-4 | |

| Record name | Benzeneethanol, 3,4-difluoro-α-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443345-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneethanol, 3,4-difluoro-α-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501282654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3,4-Difluorophenyl)propan-2-ol chemical structure and properties

An In-depth Technical Guide to 1-(3,4-Difluorophenyl)propan-2-ol

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic alcohol of significant interest in the pharmaceutical and fine chemical industries. The document delineates its chemical structure, physicochemical properties, and detailed protocols for its synthesis and analytical characterization. Emphasis is placed on the compound's strategic application as a key building block in the development of advanced pharmaceutical intermediates. This guide is intended for researchers, chemists, and professionals in drug discovery and process development, offering expert insights into the practical handling, synthesis, and utilization of this versatile molecule.

Introduction and Strategic Importance

This compound (CAS No. 1443345-93-4) is a specialized chemical intermediate characterized by a difluorinated phenyl ring and a secondary alcohol functional group.[1] The strategic placement of fluorine atoms on the aromatic ring is a cornerstone of modern medicinal chemistry, often employed to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The secondary alcohol provides a reactive handle for subsequent chemical transformations, making this compound a valuable chiral or racemic building block for more complex molecular architectures. Its structural motifs are found in precursors to important therapeutic agents, underscoring its relevance in drug development pipelines.

Structural Elucidation and Physicochemical Properties

Chemical Structure

The molecule consists of a 1,2-difluorobenzene ring attached to a propane chain at position 1, with a hydroxyl group at position 2 of the propane chain. This arrangement makes the second carbon atom a chiral center.

Caption: Chemical structure of this compound.

Physicochemical Data

Comprehensive experimental data for this specific compound is not widely published. The table below summarizes its core identifiers and key properties, including values predicted by computational models where experimental data is unavailable.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1443345-93-4 | [1] |

| Molecular Formula | C₉H₁₀F₂O | [1] |

| Molecular Weight | 172.17 g/mol | [1] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred from analogs[3] |

| Boiling Point | Not reported; expected to be >200 °C at atm. pressure | Inferred from analogs |

| Solubility | Soluble in organic solvents (e.g., alcohols, ethers, chlorinated solvents) | General chemical principles |

| SMILES | CC(O)CC1=CC(=C(C=C1)F)F | [1] |

Synthesis and Manufacturing

The most direct and common synthetic route to this compound involves the reduction of the corresponding ketone, 1-(3,4-difluorophenyl)propan-1-one. This transformation is a staple in organic synthesis and can be achieved with high efficiency using standard reducing agents.

Experimental Protocol: Synthesis via Ketone Reduction

This protocol describes a standard laboratory-scale synthesis. The choice of a simple borohydride reduction is based on its operational simplicity, high yield, and selectivity for the ketone over the aromatic fluorine substituents.

Reaction Scheme: 1-(3,4-Difluorophenyl)propan-1-one → this compound

Materials:

-

1-(3,4-Difluorophenyl)propan-1-one (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.1 eq)

-

Methanol (MeOH) (approx. 10 mL per gram of ketone)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3,4-difluorophenyl)propan-1-one in methanol. Cool the flask in an ice bath to 0-5 °C.

-

Addition of Reducing Agent: While stirring, add sodium borohydride portion-wise to the cooled solution. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and the evolution of hydrogen gas.

-

Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed (typically 1-2 hours).

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution until gas evolution ceases. This step neutralizes the excess borohydride and hydrolyzes the borate-ester intermediate.

-

Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

-

Extraction: Transfer the resulting aqueous slurry to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Predicted Spectroscopic Profile

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons will appear as complex multiplets between δ 6.9-7.3 ppm due to H-H and H-F coupling. The methine proton (CH-OH) should appear as a multiplet around δ 4.0 ppm. The methylene protons (CH₂) will likely be diastereotopic, appearing as two separate multiplets around δ 2.7-2.9 ppm. The methyl group (CH₃) should be a doublet near δ 1.2 ppm, coupled to the methine proton. The hydroxyl proton (OH) will be a broad singlet, with its chemical shift dependent on concentration and solvent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show 9 distinct carbon signals. The aromatic carbons attached to fluorine will exhibit large C-F coupling constants. The carbon bearing the hydroxyl group (C-OH) is expected around δ 70 ppm, while the methylene and methyl carbons will be upfield.

-

IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of key functional groups. A prominent broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.[4][5] C-H stretching vibrations for the aromatic and aliphatic parts will be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.[6] A strong C-O stretching band should appear in the 1100-1000 cm⁻¹ region, and characteristic C-F stretching absorptions will be present in the 1300-1100 cm⁻¹ range.

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 172.17. Common fragmentation patterns would include the loss of a methyl group ([M-15]⁺), loss of water ([M-18]⁺), and cleavage of the C-C bond between the alcohol and the phenyl ring, leading to a prominent fragment corresponding to the difluorobenzyl cation.

Summary of Predicted Spectral Data

| Technique | Expected Feature | Wavenumber (cm⁻¹) / Chemical Shift (ppm) |

| IR | O-H stretch (broad) | 3600 - 3200 |

| C(sp²)–H stretch | 3100 - 3000 | |

| C(sp³)–H stretch | 3000 - 2850 | |

| C-F stretch | 1300 - 1100 | |

| C-O stretch | 1100 - 1000 | |

| ¹H NMR | Aromatic (Ar-H) | δ 7.3 - 6.9 (m) |

| Methine (CH-OH) | δ ~4.0 (m) | |

| Methylene (CH₂) | δ 2.9 - 2.7 (m) | |

| Methyl (CH₃) | δ ~1.2 (d) | |

| Hydroxyl (OH) | Variable, broad singlet | |

| MS | Molecular Ion [M]⁺ | m/z = 172 |

Applications in Drug Discovery and Development

The primary value of this compound lies in its utility as a versatile intermediate for the synthesis of high-value active pharmaceutical ingredients (APIs).

Role as a Key Intermediate

The difluorophenyl motif is a privileged structure in drug design, and this molecule provides a convenient entry point for its incorporation. The secondary alcohol can be easily converted into other functional groups (e.g., ketones, esters, amines, halides) or used as a nucleophile or electrophile after activation (e.g., tosylation), enabling the construction of more complex molecular frameworks.

Case Study: Precursor for Ticagrelor Analogs

This molecule is structurally related to key intermediates used in the synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, which is a critical component of the antiplatelet drug Ticagrelor.[7][8] Synthetic routes described in the patent literature often involve the reduction of a ketone to a secondary alcohol, which is then elaborated to form the cyclopropane ring and the amine functionality.[7] Although not a direct precursor in all published routes, its structure represents a fundamental building block for accessing this important pharmacophore.

Illustrative Synthetic Pathway

The diagram below illustrates a conceptual pathway where an intermediate like this compound is activated and then cyclized, representing a common strategy in medicinal chemistry for which this compound is well-suited.

Caption: Conceptual use in forming a cyclopropane ring system.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, a hazard assessment can be made based on structurally similar compounds like propan-2-ol and other fluorinated aromatics.[9][10]

Hazard Identification

-

Flammability: Likely a combustible or flammable liquid. Keep away from heat, sparks, and open flames.[10]

-

Health Hazards: May cause skin and serious eye irritation.[11] Inhalation of vapors may cause respiratory tract irritation and potential drowsiness or dizziness.[11] The toxicological properties have not been fully investigated.[9]

Recommended Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[11]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its difluorinated phenyl ring and reactive secondary alcohol group make it an ideal starting point for the synthesis of complex pharmaceutical agents. This guide has provided a detailed technical overview of its structure, properties, a robust synthetic protocol, and key safety considerations to enable its effective and safe use in a research and development setting.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- BLDpharm. (n.d.). This compound.

- PubChem. (n.d.). 1-(3,4-Difluorophenyl)pentan-2-ol.

- Fisher Scientific. (2025). Safety Data Sheet: 1,3-Difluoro-2-propanol.

- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

- LookChem. (n.d.). Cas 453-13-4, 1,3-DIFLUORO-2-PROPANOL.

- Smolecule. (2023). 1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol.

- MilliporeSigma. (n.d.). 1,3-Difluoro-2-propanol 99.

- Sigma-Aldrich. (n.d.). 1-amino-2-(2,4-difluorophenyl)propan-2-ol hydrochloride.

- Google Patents. (n.d.). UA43847C2 - DERIVATIVES OF SUBSTITUTED PROPANE-2-OL.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- CAS Common Chemistry. (n.d.). 1,3-Difluoro-2-propanol.

- CymitQuimica. (n.d.). CAS 453-13-4: 1,3-difluoro-2-propanol.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-2-ol.

- ChemWhat. (n.d.). 1,3-DIFLUORO-2-PROPANOL CAS#: 453-13-4.

- QuickCompany. (n.d.). An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 Bis(1 H 1,2,4 Triazol 1 Yl)propan 2 Ol.

- Al-aboudi, A., et al. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC.

- Google Patents. (n.d.). CN105777486A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHQYuMPfp3-r3xao1Ey_IKSacbEPdqGjPCaqGaS7npPwXrT50yjtEngq69rpxI_-hqFB1iQGD0sKbhTuZmgXTC8cCeQANgL5JOUiwmcITilZhRCDau0m0CGuGSQE7eZY9x1WyIVT3yiuTnze0=

- European Patent Office. (2012). Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid - EP 2628721 A1.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- PubChem. (n.d.). 1-(4-Fluorophenyl)propan-2-ol.

- 2-Propanol Tech. (n.d.). Safety Data Sheet.

- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.

- ChemicalBook. (n.d.). (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride synthesis.

- Chemistry Stack Exchange. (2018). Distinguishing propan-2-ol from ethanol using IR spectroscopy.

- Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.

- AiFChem. (2025). 1-(3,4-Difluorophenyl)propan-1-one.

- Actylis Lab Solutions. (2020). Material Safety Data Sheet.

- Benchchem. (2025). Application Notes and Protocols: (S)-2-(4-Fluorophenyl)propan-1-ol in the Synthesis of Pharmaceutical Intermediates.

- ABB. (n.d.). Safety Data Sheet Propan-2-ol.

- PubChem. (n.d.). 2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol.

- Santa Cruz Biotechnology. (n.d.). 1,3-Difluoro-2-propanol.

- Universitas Airlangga. (2024). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT.

- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- Pharmaffiliates. (n.d.). 1-(3-(Trifluoromethyl)phenyl)propan-2-ol.

Sources

- 1. 1443345-93-4|this compound|BLDpharm [bldpharm.com]

- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cas 453-13-4,1,3-DIFLUORO-2-PROPANOL | lookchem [lookchem.com]

- 4. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 8. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanaMine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicals.co.uk [chemicals.co.uk]

- 11. MSDS Isopropanol [search.abb.com]

Technical Whitepaper: Strategic Sourcing and Application of 1-(3,4-Difluorophenyl)propan-2-ol in Medicinal Chemistry

Executive Summary

1-(3,4-Difluorophenyl)propan-2-ol (CAS 1443345-93-4) is a critical chiral building block in the synthesis of next-generation pharmaceuticals, particularly in the development of P2Y12 antagonists (related to Ticagrelor analogs) and kinase inhibitors where metabolic stability is paramount. Its structural core—a difluorinated phenyl ring linked to a hydroxy-propyl chain—serves as a versatile scaffold for introducing metabolic resistance against Cytochrome P450 oxidation.[1]

This guide provides a technical deep-dive into the synthesis, quality qualification, and application of this intermediate, moving beyond basic catalog data to offer actionable insights for drug development professionals.

Chemical Profile & Structural Analysis[2][3]

The molecule features a 3,4-difluoro substitution pattern on the phenyl ring, a motif specifically selected in medicinal chemistry to block metabolic "soft spots" (para- and meta-positions) prone to oxidative hydroxylation.

| Property | Specification | Critical Note |

| Appearance | Colorless to pale yellow oil | Darkening indicates oxidation or phenolic impurities. |

| Chirality | 1 Chiral Center (C2) | Available as racemate or enantiomerically enriched (R/S). |

| Boiling Point | ~110°C at 1.5 mmHg | High vacuum required for purification; thermal instability >150°C. |

| Solubility | DMSO, Methanol, DCM | Lipophilic (LogP ~2.1); poor water solubility.[2] |

| Flash Point | >100°C | Class IIIB Combustible Liquid.[1] |

Stereochemical Considerations

The C2 hydroxyl group creates a chiral center.[1] In drug discovery, the enantiomers often exhibit distinct pharmacological profiles.

-

(S)-Isomer: Often the preferred scaffold for mimicking natural adrenergic ligands.

-

(R)-Isomer: Frequently investigated for non-canonical binding modes in kinase pockets.

Synthetic Pathways & Manufacturing[1]

Understanding the synthesis is mandatory for establishing impurity specifications.[1] Two primary routes exist, with Route A being the industry standard for scalability and regulatory compliance.[1][2]

Route A: Regioselective Ring Opening (Recommended)

This method utilizes commercially available 3,4-difluorophenylmagnesium bromide and propylene oxide. It is preferred over ketone reduction (Route B) as it avoids controlled substance precursors (P2P analogs).[1]

Reaction Logic: The Grignard reagent attacks the less hindered terminal carbon of the epoxide.[1] Copper(I) iodide (CuI) is often used as a catalyst to enhance regioselectivity and suppress Wurtz coupling byproducts.[1]

Figure 1: Copper-catalyzed Grignard synthesis workflow favoring the linear 1-aryl-2-ol product.

Route B: Ketone Reduction (Retrosynthetic Analysis)[4]

-

Precursor: 1-(3,4-Difluorophenyl)propan-2-one.

-

Reagent: NaBH₄ (racemic) or Noyori Catalyst (enantioselective).

-

Drawback: The ketone precursor is often monitored as a "Schedule" precursor in many jurisdictions due to its similarity to amphetamine synthesis.[1] Route A is logistically superior for legitimate labs.[1]

Quality & Sourcing Specifications

When sourcing CAS 1443345-93-4, "98% Purity" is insufficient for late-stage development. Researchers must demand specific data on the impurities inherent to the synthesis method described above.[1]

Critical Specification Table

| Parameter | Acceptance Criteria | Method | Reason for Control |

| Assay (GC/HPLC) | ≥ 98.0% | Area % | Ensure stoichiometry in subsequent steps. |

| Regioisomer | ≤ 1.0% | GC-MS | The propan-1-ol isomer (from Route A) is difficult to separate later. |

| Water Content | ≤ 0.5% | Karl Fischer | Grignard products can be hygroscopic; water kills subsequent coupling reagents.[1] |

| Enantiomeric Excess | ≥ 99% ee (if chiral) | Chiral HPLC | Racemization can occur during acidic workups or distillation.[1] |

| Residual Copper | ≤ 20 ppm | ICP-MS | CuI catalyst carryover can poison Pd-catalysts in downstream cross-couplings. |

Supplier Qualification Decision Tree

Use this logic to evaluate potential suppliers (e.g., custom synthesis houses vs. catalog vendors).[2]

Figure 2: Strategic decision matrix for supplier qualification.

Applications in Drug Discovery[6]

Bioisosteric Replacement

The 3,4-difluorophenyl moiety is a classic bioisostere for the 3,4-dihydroxyphenyl (catechol) group. Unlike catechols, which are rapidly methylated by COMT (Catechol-O-methyltransferase), the difluoro analog is metabolically stable while maintaining similar steric bulk and electron-withdrawing properties.

Precursor for Ticagrelor Analogs

While Ticagrelor utilizes a cyclopropylamine core, this compound is a key intermediate for synthesizing acyclic analogs to study the necessity of the cyclopropane ring constraint.

-

Workflow: Alcohol activation (Mesylation)

Displacement with Azide

Kinase Inhibitor Fragment

In LRRK2 and EGFR inhibitor design, this fragment is used to probe hydrophobic pockets.[1][2] The fluorine atoms can engage in multipolar interactions with the protein backbone, often increasing potency by 5-10 fold compared to the non-fluorinated benzyl analog.

Experimental Protocol: Lab-Scale Purification

If the sourced material arrives with low purity (yellow/brown oil), perform this standard purification before use in sensitive couplings.[2]

-

Dissolution: Dissolve 5g of crude oil in 50mL Dichloromethane (DCM).

-

Wash: Wash with 20mL 1M HCl (to remove basic amines), then 20mL Sat. NaHCO₃, then Brine.[1][2]

-

Drying: Dry over anhydrous MgSO₄ for 30 mins. Filter.

-

Distillation: Perform Kugelrohr distillation.

-

Fore-run: Discard fractions < 90°C (0.5 mmHg).[1]

-

Main Fraction: Collect at 105-115°C (0.5 mmHg).

-

-

Storage: Store under Argon at 4°C.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71012859, 1-(3,4-Difluorophenyl)pentan-2-ol (Analogous Structure). Retrieved from [Link][2]

-

Organic Syntheses (2011). Preparation of secondary alcohols via Grignard addition to epoxides.[1] Org.[1][3][4][5] Synth. Coll. Vol. 10. Retrieved from [Link]

-

European Patent Office (2012). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives (Ticagrelor Intermediates).[6] EP2644590A1.[1] Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-(2,4-difluorophenyl)-1,3-bis(1h-1,2,4-triazol-1-yl)propan-2-ol | Sigma-Aldrich [sigmaaldrich.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Guide: Chiral Building Blocks Containing the 3,4-Difluorophenyl Group

[1]

Executive Summary

The 3,4-difluorophenyl moiety represents a critical pharmacophore in modern medicinal chemistry.[1] Unlike the ubiquitous phenyl group, this specific fluorination pattern offers a dual advantage: it electronically mimics the catechol ring (common in bioactive natural products) while eliminating the metabolic liability of catechol oxidation (quinone formation). Furthermore, the 3,4-difluoro substitution effectively blocks the para and meta positions from Cytochrome P450-mediated hydroxylation, significantly extending drug half-life (

This guide details the strategic application, synthesis, and quality control of chiral building blocks containing this moiety, with a specific focus on biocatalytic routes for high-enantiopurity amine synthesis.[2]

Section 1: The Fluorine Advantage – Pharmacokinetic Engineering

Electronic and Steric Modulation

The introduction of fluorine atoms at the 3- and 4-positions of a phenyl ring induces specific physicochemical changes that are non-intuitive but highly predictable:

-

Bioisosterism: The 3,4-difluorophenyl group is often used as a bioisostere for a phenyl or 4-fluorophenyl group. The Van der Waals radius of fluorine (1.47 Å) is only slightly larger than hydrogen (1.20 Å), allowing it to fit into similar binding pockets while dramatically altering electronics.[2]

-

Lipophilicity (

): Fluorination generally increases lipophilicity, facilitating membrane permeability.[2] However, the 3,4-pattern creates a polarized hydrophobic moiety, enhancing binding affinity via orthogonal multipolar interactions with protein backbone amides. -

Metabolic Blockade: The C–F bond (approx. 116 kcal/mol) is metabolically inert to standard oxidative enzymatic cleavage.[2]

Mechanism of Metabolic Stability

The primary driver for selecting this building block is the mitigation of oxidative clearance.

Diagram 1: Metabolic Fate Analysis (Phenyl vs. 3,4-Difluorophenyl)

The following diagram illustrates how the 3,4-difluoro substitution diverts metabolic pathways by blocking the high-energy transition states required for arene oxidation at the most accessible positions.[2]

Caption: Comparative metabolic pathways showing the blockade of para-hydroxylation by the C-F bond in 3,4-difluorophenyl substrates.[2]

Section 2: Comparative Physical Properties[1]

To assist in rational design, the following table contrasts the core properties of the unsubstituted phenyl ring against the 3,4-difluorophenyl analog.

| Property | Phenyl Group ( | 3,4-Difluorophenyl Group ( | Impact on Drug Design |

| Hammett | 0.00 | 0.06 | Electron withdrawing; reduces basicity of adjacent amines.[2] |

| Bond Strength (C-X) | 98 kcal/mol (C-H) | 116 kcal/mol (C-F) | Prevents oxidative cleavage.[2] |

| Lipophilicity ( | 0.00 | +0.28 (approx) | Increases membrane permeability.[2] |

| Dipole Moment | Low | High (Vector sum of two C-F bonds) | Enhances specific binding pocket interactions.[2] |

Section 3: Synthesis of Chiral Amines (Case Study)

The most valuable building blocks in this class are chiral amines (e.g., (S)-1-(3,4-difluorophenyl)ethanamine).[2] Chemical resolution of these amines is inefficient (max 50% yield). The industry standard has shifted to Biocatalytic Transamination .

Protocol: Omega-Transaminase (ω-TA) Mediated Synthesis

This protocol describes the asymmetric synthesis of (S)-1-(3,4-difluorophenyl)ethanamine from 3,4-difluoroacetophenone.[2]

Reaction Class: Asymmetric Transamination Enzyme: (S)-selective ω-Transaminase (e.g., from Vibrio fluvialis or engineered variants like Codexis ATA).[2] Cofactor: Pyridoxal-5'-phosphate (PLP).[2][3]

Step-by-Step Methodology

-

Substrate Preparation:

-

Dissolve 3,4-difluoroacetophenone (10 mM final conc.) in DMSO (5% v/v of total volume).

-

Note: High DMSO concentrations can denature the enzyme; keep below 10% unless using an engineered solvent-tolerant variant.

-

-

Buffer & Amine Donor Setup:

-

Prepare 100 mM Potassium Phosphate buffer (pH 7.5).

-

Add Isopropylamine (IPA) (1.0 M) as the amine donor.

-

Causality: A large excess (10-50 equiv) of IPA is required to drive the equilibrium toward the amine product, as the reaction is reversible.

-

-

Cofactor Addition:

-

Add PLP (1 mM).[4] The solution should turn bright yellow, indicating active holoenzyme formation.

-

-

Initiation:

-

Add the ω-Transaminase enzyme (lyophilized powder or whole-cell preparation, approx. 10-20 U/mL).

-

Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

-

-

Equilibrium Displacement (Critical Step):

-

The byproduct of IPA is acetone. Acetone inhibits the enzyme.

-

Self-Validating System: Apply a slight vacuum or an open system with nitrogen sweep to continuously remove volatile acetone, driving conversion >95%.[2]

-

-

Workup & Isolation:

-

Acidify to pH 2.0 with 6M HCl (to protonate the amine product, keeping it in the aqueous phase).

-

Extract unreacted ketone with Ethyl Acetate (discard organic layer).

-

Basify aqueous layer to pH 12 with 10M NaOH.

-

Extract the free amine into MTBE (Methyl tert-butyl ether).

-

Dry over

and concentrate in vacuo.

-

Diagram 2: Biocatalytic Workflow

This diagram visualizes the equilibrium-driven process required for high yield.

Caption: Biocatalytic transamination workflow highlighting the critical removal of acetone to drive equilibrium toward the chiral amine.

Section 4: Quality Control & Validation

Trust in chiral building blocks relies on rigorous determination of Enantiomeric Excess (% ee).

Chiral HPLC Method

-

Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[2]

-

Detection: UV at 254 nm (utilizing the aromatic absorption).

-

Expectation: The (S)-enantiomer typically elutes later on AD-H columns, but standards must be run.

-

Acceptance Criteria: >98% ee for pharmaceutical intermediates.

Chemical Derivatization (Mosher's Analysis)

If Chiral HPLC is unavailable, derivatize the amine with (R)-(-)-MTPA-Cl (Mosher's Acid Chloride).[2]

-

Analyze via

-NMR.[2] -

The diastereomers formed will show distinct fluorine shifts, allowing precise integration to calculate enantiomeric ratio (er).

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[2][5] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[6] Link

-

Fuchs, M., et al. (2012). Transaminase-mediated synthesis of enantiopure drug-like 1-(3',4'-disubstituted phenyl)propan-2-amines.[4] Scientific Reports, 2, Article number: 492.[2] Link[2]

-

BenchChem Technical Support. (2025). Synthesis and Utility of 3,4-Difluorophenylacetamide Derivatives in Drug Discovery. Link[2]

-

PubChem. (2025).[2][7][8] 3,4-Difluorophenylglycine Compound Summary. National Library of Medicine.[7] Link[2][7]

-

Hypha Discovery. (2023).[2] Breaking C-F bonds in drugs: Metabolic stability and defluorination. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. mdpi.com [mdpi.com]

- 4. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 3,4-Difluorophenylglycine | C8H7F2NO2 | CID 2737052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. p-(3,4-Difluorophenylethynyl)phenol | C14H8F2O | CID 73013051 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural Divergence and Functional Impact: 1-(3,4-difluorophenyl)propan-2-ol vs. Propanol Isomers

Executive Summary

This technical guide delineates the critical physicochemical and functional distinctions between the substituted aromatic alcohol 1-(3,4-difluorophenyl)propan-2-ol and the aliphatic propan-1-ol isomers (n-propanol and isopropanol). While sharing a three-carbon alcohol backbone, these entities diverge fundamentally in their stereochemistry, metabolic stability, and industrial application.

Key Takeaway: The transition from a simple aliphatic alcohol (propanol) to a fluorinated phenyl-substituted derivative introduces chirality and metabolic resistance , shifting the utility from a generic solvent to a high-value chiral intermediate in pharmaceutical synthesis (e.g., P2Y12 inhibitors like Ticagrelor).

Structural Architecture & Isomerism

The core distinction lies in the molecular symmetry and the resulting stereochemical properties.

The Aliphatic Baseline: Propanol Isomers

Propanol (

-

Propan-1-ol (n-Propanol): A primary alcohol.[1][2][3] The hydroxyl group is terminal.[1][2]

-

Propan-2-ol (Isopropanol): A secondary alcohol.[2][3][4] The hydroxyl group is on C2.[4] Because the two methyl groups attached to C2 are identical, the molecule has a plane of symmetry and is achiral .

The Aromatic Derivative: this compound

This compound is structurally a derivative of propan-2-ol where one terminal methyl proton is replaced by a 3,4-difluorophenyl group.

-

Chirality Emergence: The substitution breaks the symmetry of the C2 position. The C2 carbon is now bonded to four distinct groups: Hydrogen, Hydroxyl, Methyl, and the 3,4-difluorobenzyl moiety.

-

Result: This molecule exists as two enantiomers: (R)-1-(3,4-difluorophenyl)propan-2-ol and (S)-1-(3,4-difluorophenyl)propan-2-ol . In drug development, controlling this stereocenter is critical for binding affinity.

Structural Hierarchy Diagram

The following diagram illustrates the structural evolution and the emergence of chirality.

Figure 1: Structural evolution from simple aliphatic alcohols to complex chiral intermediates. Note the emergence of chirality upon phenyl substitution.

Physicochemical Properties & The Fluorine Effect[5][6][7]

The addition of the 3,4-difluorophenyl ring drastically alters the physical profile compared to the water-miscible propanol isomers.

Comparative Data Table

| Property | Propan-1-ol / Propan-2-ol | This compound |

| Molecular Weight | 60.10 g/mol | ~172.17 g/mol |

| LogP (Lipophilicity) | 0.05 - 0.2 (Hydrophilic) | ~2.3 - 2.8 (Lipophilic) |

| Water Solubility | Miscible (Infinite) | Low / Sparingly Soluble |

| Boiling Point | 82°C - 97°C | >200°C (Predicted/Extrapolated) |

| H-Bonding | Strong donor/acceptor | Donor (OH) + Weak Acceptor (F) |

| Metabolic Stability | Rapid oxidation (ADH/ALDH) | High (Fluorine blocks ring oxidation) |

The "Fluorine Scan" in Medicinal Chemistry

The 3,4-difluoro substitution is not arbitrary. It is a strategic medicinal chemistry tactic known as a metabolic block .

-

Mechanism: In a non-fluorinated phenyl ring, Cytochrome P450 enzymes typically oxidize the para (4) and meta (3) positions (arene oxidation).

-

Impact: Replacing C-H bonds with C-F bonds (which are stronger and non-polarizable) prevents this metabolic degradation, significantly extending the half-life (

) of the drug molecule in vivo [1].

Synthetic Pathways & Process Chemistry[8][9]

The synthesis of the difluoro derivative requires precision C-C bond formation and stereocontrol, unlike the industrial hydration of propene used for isopropanol.

Synthesis of this compound

The standard laboratory or industrial route involves the Grignard reaction or the reduction of the corresponding ketone.

Protocol: Biocatalytic Reduction (Enantioselective)

To obtain a single enantiomer (essential for pharmaceutical use), a ketone reduction using an Alcohol Dehydrogenase (ADH) enzyme is preferred over chemical reduction (e.g.,

-

Substrate: 1-(3,4-difluorophenyl)propan-2-one.

-

Reagents: ADH Enzyme, NADPH cofactor, Buffer (pH 7.0).

-

Process: The enzyme selectively delivers a hydride to the Re or Si face of the ketone.

-

Result: >99% Enantiomeric Excess (ee) of the desired alcohol.

Synthesis Workflow Diagram

Figure 2: Divergent synthetic pathways. Chemical reduction yields a racemic mixture, while biocatalysis provides the enantiopure intermediate required for drug synthesis.

Analytical Resolution & Quality Control

Distinguishing propanol isomers is trivial (GC-FID). However, analyzing this compound requires distinguishing enantiomers , which have identical boiling points and refractive indices in an achiral environment.

Chiral HPLC Method

To separate the (R) and (S) enantiomers of the difluoro compound, a Chiral Stationary Phase (CSP) is required.[5]

-

Column: Polysaccharide-based (e.g., Chiralpak AD-H or OD-H).

-

Mobile Phase: n-Hexane : Isopropanol (90:10).

-

Mechanism: The 3,4-difluorophenyl ring engages in

interactions with the carbamate selectors on the column, while the hydroxyl group forms H-bonds. The spatial arrangement of the fluorine atoms creates different binding energies for the (R) and (S) forms, resulting in separation [2].

Self-Validating Protocol (System Suitability)

For a valid analytical run, the resolution factor (

-

Step 1: Inject Racemic Standard (produced via

reduction). -

Step 2: Verify separation of two distinct peaks (

). -

Step 3: Inject Sample. A single peak matching one of the standard's retention times confirms enantiomeric purity.

Biological Implications & Safety

Propanol Isomers[2]

-

Toxicity: CNS depressants. Metabolized to propionic acid (n-propanol) or acetone (isopropanol).

-

Role: Solvent, disinfectant.

This compound

-

Bioactivity: This compound is a pharmacophore fragment . It is not used as a solvent.

-

Ticagrelor Context: The 3,4-difluorophenyl moiety is conserved in the final drug structure of Ticagrelor (Brilinta).[6] It binds to the hydrophobic pocket of the P2Y12 receptor. The specific alcohol discussed here is a precursor to the cyclopropylamine fragment of the drug [3].

-

Safety: As a fluorinated aromatic, it is a potential skin irritant and should be handled as a potent bioactive intermediate.

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at: [Link]

-

Daicel Chiral Technologies. (n.d.). Chiral Selector Mechanisms and Method Development. Available at: [Link]

-

Springthorpe, B., et al. (2007). From ATP to AZD6140: The discovery of an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

- 1. pediaa.com [pediaa.com]

- 2. chemicals.co.uk [chemicals.co.uk]

- 3. quora.com [quora.com]

- 4. Propan-2-Ol Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 5. chiraltech.com [chiraltech.com]

- 6. CN107827755B - Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine - Google Patents [patents.google.com]

Methodological & Application

Synthesis of 1-(3,4-Difluorophenyl)propan-2-ol from 1-(3,4-difluorophenyl)propan-2-one

Executive Summary & Structural Context

The reduction of 1-(3,4-difluorophenyl)propan-2-one to 1-(3,4-difluorophenyl)propan-2-ol represents a fundamental transformation in the synthesis of fluorinated pharmacophores. The 3,4-difluorophenyl moiety is a critical structural motif in bioactive compounds, most notably the P2Y12 platelet inhibitor Ticagrelor (Brilinta) and various antifungal agents.

This guide provides a high-fidelity protocol for the chemoselective reduction of the ketone functionality using Sodium Borohydride (NaBH₄). While Lithium Aluminum Hydride (LiAlH₄) is a viable alternative, NaBH₄ is selected here for its superior safety profile, chemoselectivity (avoiding defluorination risks), and ease of scalability in pharmaceutical process environments.

Key Reaction Parameters

| Parameter | Specification |

| Substrate | 1-(3,4-difluorophenyl)propan-2-one (CAS: 23384-72-7) |

| Product | This compound |

| Reagent | Sodium Borohydride (NaBH₄) |

| Solvent System | Methanol (MeOH) or THF/MeOH mixtures |

| Temperature | 0°C to Room Temperature (25°C) |

| Yield Target | >92% Isolated Yield |

Mechanistic Insight & Reaction Pathway

The reduction proceeds via nucleophilic addition of the hydride ion (H⁻) from the borohydride anion to the carbonyl carbon.[1]

Critical Consideration: The 3,4-difluoro substitution pattern on the phenyl ring exerts an electron-withdrawing effect (inductive effect, -I), making the carbonyl carbon slightly more electrophilic than in non-fluorinated analogs. This typically results in faster reaction kinetics. However, care must be taken to maintain low temperatures (0°C) during initial addition to prevent "runaway" exotherms or over-reduction side products.

Reaction Workflow Diagram

The following diagram outlines the logical flow of the synthesis and workup, designed to minimize impurity formation.

Figure 1: Logical workflow for the reductive transformation of 1-(3,4-difluorophenyl)propan-2-one.

Detailed Experimental Protocol (Standard Racemic Synthesis)

Materials & Reagents[1][3][4]

-

Precursor: 1-(3,4-difluorophenyl)propan-2-one (1.0 equiv).

-

Reductant: Sodium Borohydride (NaBH₄) (0.6 – 1.0 equiv). Note: Stoichiometrically, 0.25 mol of NaBH₄ can reduce 1 mol of ketone, but 0.6-1.0 equiv is standard to ensure completion.

-

Solvent: Methanol (anhydrous preferred).

-

Quench: 1N Hydrochloric Acid (HCl) or Saturated Ammonium Chloride (NH₄Cl).[2]

-

Extraction: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Step-by-Step Methodology

Step 1: Solubilization

-

Charge a clean, dry round-bottom flask with 1-(3,4-difluorophenyl)propan-2-one (10.0 g, 58.8 mmol).

-

Add Methanol (100 mL, 10 volumes). Stir until fully dissolved.

-

Cool the solution to 0°C using an ice/water bath. Crucial: Controlling the temperature prevents solvent boil-off and suppresses side reactions.

Step 2: Reduction[1][3][4]

-

Add NaBH₄ (2.22 g, 58.8 mmol) portion-wise over 15–20 minutes.

-

Caution: Hydrogen gas (

) evolution will occur. Ensure adequate ventilation. -

Why portion-wise? Dumping the reagent causes a rapid exotherm and vigorous foaming.

-

-

Remove the ice bath and allow the reaction to warm to room temperature (20–25°C).

-

Monitor via TLC (System: 20% EtOAc in Hexanes) or HPLC. Complete conversion is typically observed within 1–2 hours .

Step 3: Quenching & Workup

-

Cool the mixture back to 0°C.

-

Slowly add Saturated NH₄Cl solution (50 mL) or 1N HCl.

-

Safety Check: This destroys excess borohydride. Significant bubbling will occur. Continue stirring until gas evolution ceases.

-

-

Evaporate the bulk Methanol under reduced pressure (Rotavap) to leave an aqueous residue.

-

Extract the residue with DCM (3 x 50 mL).

-

Combine organic layers and wash with Brine (1 x 50 mL).

-

Dry over anhydrous Sodium Sulfate (

).

Step 4: Isolation

-

Filter off the drying agent.

-

Concentrate under vacuum to yield the crude alcohol as a clear to pale yellow oil.

-

Purification: If necessary, purify via flash column chromatography (Silica gel, Gradient: 0-30% EtOAc/Hexanes). High-purity synthesis often yields a product clean enough for use without chromatography (>95%).

Advanced Considerations: Enantioselectivity

For drug development (e.g., Ticagrelor analogs), the stereochemistry at the C2 position is often critical. The NaBH₄ method yields a racemic mixture (50:50 R/S).

To obtain a single enantiomer (e.g., (S)-1-(3,4-difluorophenyl)propan-2-ol), utilize Biocatalysis or Asymmetric Transfer Hydrogenation .

Recommended Asymmetric Protocol (Overview)

-

Catalyst: Ketoreductase (KRED) enzymes (e.g., KRED-P1-A04 from Codexis or similar screening kits) OR Ruthenium-TsDPEN catalysts.

-

Cofactor: NADPH (with a recycling system like Glucose Dehydrogenase/Glucose).

-

Mechanism: Enzymes provide a chiral pocket that directs hydride attack to only one face (Re-face or Si-face) of the ketone.

Comparison of Methods:

| Feature | NaBH₄ (Standard) | Biocatalysis (Advanced) |

|---|---|---|

| Product | Racemic (±) | Enantiopure (>99% ee) |

| Cost | Low | Moderate/High |

| Scalability | High | High (once optimized) |

| Use Case | Standards, Non-chiral intermediates | API Synthesis, Clinical Candidates |

Quality Control & Characterization

Verify the product identity using the following expected data points.

-

Appearance: Colorless to pale yellow viscous oil.

-

1H NMR (400 MHz, CDCl₃):

- 6.9–7.2 (m, 3H, Aromatic protons).

- 3.9–4.0 (m, 1H, CH-OH).

-

2.6–2.8 (dd, 2H, Benzylic

- 1.2 (d, 3H, Methyl group).

-

Mass Spectrometry (ESI): m/z = 172.1 [M]+ (often observed as M+Na or loss of water depending on ionization).

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield | Incomplete extraction from aqueous phase. | The alcohol is moderately polar. Increase extraction solvent volume or salt out the aqueous layer with NaCl. |

| Unreacted Ketone | Wet solvent or decomposed NaBH₄. | Use fresh NaBH₄. Ensure MeOH is dry (water reacts with NaBH₄). |

| New Impurity Spot | Over-reduction or defluorination (rare). | Maintain strict temperature control (0°C). Do not use LiAlH₄ unless necessary. |

Safety & Handling (E-E-A-T)

-

Fluorinated Compounds: While stable, fluorinated aromatics should be treated with care. Avoid strong reducing conditions (like Na/NH₃) that could cause defluorination.

-

Hydrogen Gas: The quenching step releases

. Perform in a fume hood away from ignition sources. -

Boron Waste: Dispose of aqueous waste containing boron salts according to local environmental regulations.

References

-

Ticagrelor Synthesis & Intermediates

-

Biocatalytic Reduction

-

General NaBH₄ Reduction Protocols

-

Enantioselective Reduction Mechanisms

-

Corey, E. J., et al. (1987). "Stable and easily handled catalysts for the enantioselective reduction of ketones." Journal of the American Chemical Society. (Basis for CBS Reduction).

-

Disclaimer: This protocol is for research and development purposes only. All chemical operations should be performed by qualified personnel using appropriate personal protective equipment (PPE).

Sources

- 1. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. US9359366B2 - Intermediate of Ticagrelor and preparation method therefor, and preparation method for Ticagrelor - Google Patents [patents.google.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. jocpr.com [jocpr.com]

- 6. Highly enantioselective bioreduction of 1-(3,4-difluorophenyl)-3-nitropropan-1-one: key intermediate of ticagrelor - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. EP0305180A2 - Enantioselective reduction of ketones - Google Patents [patents.google.com]

- 8. uwindsor.ca [uwindsor.ca]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

Application Note: Biocatalytic Reduction of 3,4-Difluorophenyl Ketones

Focus Application: Asymmetric Synthesis of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol (Key Ticagrelor Intermediate)

Executive Summary & Strategic Importance

The Challenge

The 3,4-difluorophenyl moiety is a critical pharmacophore in modern drug design, most notably in the blockbuster anti-thrombotic agent Ticagrelor (Brilinta®) . The synthesis of this drug relies on the enantiopure intermediate (S)-2-chloro-1-(3,4-difluorophenyl)ethanol (hereafter referred to as (S)-CFPL ).[1][2][3]

Traditional chemocatalytic reductions (e.g., Corey-Bakshi-Shibata reduction) often suffer from trace metal contamination, moderate enantiomeric excess (ee), and the need for cryogenic conditions. Biocatalysis offers a superior alternative: >99% ee, ambient temperature operation, and the ability to handle high substrate loadings (>100 g/L) when optimized correctly.

The Solution

This guide details the deployment of Ketoreductases (KREDs) for the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone (CFPO) .[2] It addresses the specific challenges posed by the electron-withdrawing fluorine atoms—which increase carbonyl reactivity but significantly decrease water solubility—by utilizing Deep Eutectic Solvents (DES) and biphasic systems to maximize throughput.

Mechanistic Principles

The Biocatalytic System

The reaction is catalyzed by an NADPH-dependent Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH). The enzyme transfers a hydride ion from the cofactor to the re- or si-face of the ketone.

-

Substrate: 2-chloro-1-(3,4-difluorophenyl)ethanone (CFPO).[2][3]

-

Product: (S)-2-chloro-1-(3,4-difluorophenyl)ethanol ((S)-CFPL).[1][2][3]

-

Cofactor Regeneration: To make the process economically viable, the expensive cofactor (NADPH) is recycled in situ using a coupled enzyme system, typically Glucose Dehydrogenase (GDH) and Glucose.

Reaction Pathway Diagram

Figure 1: Coupled enzymatic cycle showing the reduction of CFPO driven by KRED and the regeneration of NADPH via the GDH/Glucose system.[4][5]

Experimental Protocols

Protocol A: High-Throughput Screening (Microscale)

Objective: Identify a KRED variant with >95% conversion and >99% ee.

Materials:

-

KRED Screening Panel (e.g., Codexis, Johnson Matthey, or in-house Lactobacillus/Candida library).

-

Buffer: 100 mM Potassium Phosphate, pH 7.0.

-

Cofactor Mix: 1.0 mM NADP+, 100 mM Glucose, 5 U/mL GDH.

-

Substrate Stock: 100 g/L CFPO dissolved in DMSO.

Step-by-Step:

-

Preparation: In a 96-well deep-well plate, dispense 900 µL of Cofactor Mix into each well.

-

Enzyme Addition: Add 1-2 mg of KRED powder (or 50 µL lysate) to distinct wells.

-

Substrate Initiation: Add 50 µL of Substrate Stock (Final conc: ~5 g/L, 5% DMSO). The 3,4-difluoro substitution makes the substrate hydrophobic; vigorous mixing is essential.

-

Incubation: Seal with breathable tape. Shake at 30°C, 600 rpm for 24 hours.

-

Quenching: Add 1 mL Ethyl Acetate (EtOAc) to each well. Vortex for 10 minutes.

-

Analysis: Centrifuge (4000 rpm, 5 min). Analyze the organic supernatant via Chiral HPLC (Column: Chiralcel OJ-H or equivalent; Mobile Phase: Hexane/IPA 90:10).

Success Criteria:

Protocol B: Process Optimization (High-Solids/DES System)

Objective: Scale up to gram-scale while minimizing solvent use and maximizing load.

Rationale: Fluorinated ketones have poor aqueous solubility. Standard buffers limit loading to <10 g/L. To reach industrial relevance (50-100 g/L), we utilize a Deep Eutectic Solvent (DES) or a biphasic system to act as a substrate reservoir.

System: Choline Chloride:Glucose (ChCl:Glc) or Buffer/MTBE biphasic system.

Step-by-Step:

-

Reaction Vessel: Setup a 100 mL jacketed glass reactor with overhead stirring.

-

Aqueous Phase Preparation (50 mL):

-

Buffer: 100 mM Phosphate, pH 7.0.[9]

-

Cofactor: 0.5 mM NADP+ (catalytic amount).

-

Recycle System: 150 mM Glucose + 500 U GDH (or 10 wt% cell lysate if using whole cells).

-

-

Substrate Addition (High Loading Strategy):

-

Weigh 5.0 g of CFPO (Target: 100 g/L loading).

-

Option 1 (Biphasic): Dissolve CFPO in 10 mL MTBE (Methyl tert-butyl ether) and add to the reactor.

-

Option 2 (Surfactant/DES): Add 5% (v/v) Tween-80 or Choline Chloride-based DES to the aqueous phase, then add solid CFPO directly.

-

-

Reaction:

-

Add KRED (1-2 wt% relative to substrate).

-

Stir at 30°C. Crucial: Maintain pH at 7.0 using 1M NaOH via an autotitrator (Gluconic acid production acidifies the medium).

-

-

Monitoring: Sample every 2 hours. Monitor for conversion and precipitation of the chiral alcohol product (often less soluble than the ketone).

Downstream Processing (DSP) & Isolation

Because the product ((S)-CFPL) is a halogenated aromatic alcohol, it partitions excellently into organic solvents.

-

Quench: Stop reaction when conversion >99.5%.

-

Extraction: Add 1 volume of MTBE or Ethyl Acetate. Stir for 15 mins.

-

Phase Separation: Remove the aqueous layer (contains enzyme/GDH/salts).

-

Wash: Wash organic layer with 5% NaHCO3 (to remove gluconic acid byproduct) and Brine.

-

Concentration: Dry over MgSO4, filter, and evaporate solvent under reduced pressure.

-

Crystallization: Recrystallize from n-Heptane/EtOAc if necessary to upgrade ee from 99% to >99.9%.

Critical Quality Attributes & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Substrate Inhibition | Switch to "Fed-Batch" mode. Add substrate in 4 portions over 8 hours. |

| pH Drift | GDH produces Gluconic Acid | Ensure pH-stat (autotitrator) is active. KREDs deactivate rapidly < pH 6.0. |

| Low Solubility | Fluorine hydrophobicity | Increase Cosolvent (DMSO) to 10-15% or use the MTBE biphasic protocol. |

| Emulsion in DSP | Denatured protein at interface | Filter the reaction mixture through Celite® before extraction. |

Process Workflow Diagram

Figure 2: End-to-end workflow from enzyme selection to isolation of the Ticagrelor intermediate.

References

-

Biocatalytic Routes to Ticagrelor Intermediates: Li, Z., et al. (2020).[10] "Efficient whole-cell biosynthesis of (S)-2-chloro-1-(3,4-difluorophenyl)-ethanol from 2-chloro-1-(3,4-difluorophenyl) ethanone." Bioprocess and Biosystems Engineering.

-

General KRED Methodology: Hollmann, F., et al. (2011). "Enzymatic reduction of ketones." Green Chemistry.

-

Deep Eutectic Solvents in Biocatalysis: Xu, P., et al. (2017). "Recent advances in the application of deep eutectic solvents in biocatalysis." Bioresources and Bioprocessing.

-

Ticagrelor Synthesis Overview: Bioorganic & Medicinal Chemistry Letters (2018). "Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates."[4][10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. re.public.polimi.it [re.public.polimi.it]

- 8. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 9. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]

- 10. Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor - PMC [pmc.ncbi.nlm.nih.gov]

Technical Application Note: Controlled Synthesis of 1-(3,4-Difluorophenyl)propan-2-ol via Grignard Addition

Abstract & Strategic Overview

This protocol details the synthesis of 1-(3,4-difluorophenyl)propan-2-ol , a structural motif frequently encountered in kinase inhibitors and CNS-active agents. The synthesis utilizes a Grignard reaction between 3,4-difluorobenzyl magnesium bromide and acetaldehyde .

Critical Technical Challenge: The primary failure mode in benzyl-Grignard syntheses is Wurtz homocoupling , where the formed Grignard reagent reacts with unreacted benzyl bromide to form a bibenzyl dimer (1,2-bis(3,4-difluorophenyl)ethane). This protocol mitigates this via a high-dilution, slow-addition strategy at controlled temperatures. Additionally, the volatility of acetaldehyde (bp 20.2°C) requires a cryogenic solution-phase addition technique to ensure stoichiometry control.

Reaction Scheme

Figure 1: Reaction pathway highlighting the two-stage addition process.

Critical Materials & Safety Profile

Safety Warning: 3,4-Difluorobenzyl bromide is a potent lachrymator and corrosive. Acetaldehyde is extremely flammable and volatile. All operations must occur in a functioning fume hood.

| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Critical Property |

| 3,4-Difluorobenzyl bromide | 207.02 | 1.0 | Precursor | Lachrymator; prone to dimerization. |

| Magnesium Turnings | 24.31 | 1.2 | Metal | Surface oxide must be removed (activation). |

| Acetaldehyde | 44.05 | 1.5 | Electrophile | BP 20.2°C . Must be handled cold. |

| THF (Anhydrous) | 72.11 | Solvent | Solvent | Must be <50 ppm H₂O to prevent quenching. |

| Iodine (Crystal) | 253.8 | Cat. | Activator | Visual indicator of initiation. |

Experimental Protocol

Phase 1: Equipment Preparation (The "Dry" Standard)

-

Glassware: Flame-dried or oven-dried (120°C overnight) 3-neck round bottom flask (RBF), reflux condenser, and pressure-equalizing addition funnel.

-

Atmosphere: The system must be cycled 3x with Vacuum/Argon (or Nitrogen) to remove oxygen and moisture.

-

Cooling: Prepare an ice/water bath (0°C) and a dry ice/acetone bath (-78°C).

Phase 2: Formation of 3,4-Difluorobenzyl Magnesium Bromide

Rationale: Benzyl halides are highly reactive. Adding them too fast creates a high local concentration of R-X near R-Mg-X, favoring the Wurtz coupling side reaction.

-

Magnesium Loading: Charge the RBF with Mg turnings (1.2 equiv). Add a single crystal of Iodine.[2]

-

Activation: Heat the dry Mg/I₂ gently with a heat gun under Argon until iodine vapor sublimes and settles on the Mg, etching the surface. Allow to cool.

-

Solvent Charge: Add anhydrous THF to cover the magnesium (approx. 5 mL per gram of Mg).

-

Initiation:

-

Prepare a solution of 3,4-Difluorobenzyl bromide (1.0 equiv) in anhydrous THF (concentration ~1.0 M).

-

Add 5-10% of this solution to the Mg turnings.

-

Observation: Wait for the disappearance of the iodine color (brown to clear/grey) and mild exotherm.[1][2] If no reaction occurs after 5 mins, apply gentle heat or sonication.

-

-

Controlled Addition (Crucial Step):

-

Maturation: After addition, stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 30 minutes. The solution should be dark grey/cloudy.[1][2]

Phase 3: Acetaldehyde Addition

Rationale: Pure acetaldehyde boils at room temperature. Adding it neat to an exothermic reaction is dangerous and leads to evaporation loss. It must be added as a chilled solution.

-

Electrophile Prep: In a separate flask, dissolve Acetaldehyde (1.5 equiv) in anhydrous THF. Keep this solution at -20°C or on ice.

-

Cooling the Grignard: Cool the Grignard reagent flask to -78°C (Dry ice/acetone).

-

Note: If the Grignard precipitates/solidifies (common with benzyl species), warm slightly to -20°C or -10°C instead. The reaction will still work, but selectivity is better at lower temps.

-

-

Addition: Transfer the cold Acetaldehyde/THF solution to the addition funnel. Dropwise add it to the Grignard reagent over 30 minutes.[2]

-

Reaction: Allow the mixture to warm slowly to RT over 2–3 hours.

Phase 4: Quench and Workup

-

Quench: Cool reaction to 0°C. Slowly add saturated aqueous Ammonium Chloride (NH₄Cl) .

-

Chemistry: Mildly acidic NH₄Cl protonates the alkoxide without causing acid-catalyzed dehydration of the secondary alcohol (which can form the styrene derivative).

-

-

Extraction: Dilute with water and extract 3x with Ethyl Acetate or Diethyl Ether.

-

Wash: Wash combined organics with Brine. Dry over Na₂SO₄.[1]

-

Concentration: Rotate evaporate (keep bath <40°C due to potential volatility of the product, though the alcohol is relatively high boiling).

Process Logic & Decision Tree

Figure 2: Operational workflow emphasizing the initiation check and parallel preparation of the aldehyde solution.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| White precipitate forms during halide addition | Wurtz Coupling (formation of MgBr₂ byproduct from dimerization). | Reduce addition rate; Lower temperature; Increase dilution of benzyl bromide. |

| No exotherm upon initiation | Passivated Magnesium. | Add 2 drops of 1,2-dibromoethane (entrainment method) or sonicate the flask. |

| Low Yield / Polymer Formation | Acetaldehyde polymerization. | Use freshly distilled acetaldehyde. Ensure addition is done at low temperature (-78°C). |

| Styrene impurity (Elimination) | Acidic workup too harsh. | Use NH₄Cl (mild) instead of HCl for quenching. Avoid heating during evaporation. |

References

-

BenchChem. (2025).[1] Preventing the formation of Wurtz coupling products in Grignard reactions. Retrieved from

-

Sigma-Aldrich. (2025).[5] Product Specification: 3,4-Difluorobenzyl bromide. Retrieved from

-

Master Organic Chemistry. (2011). Reaction of Grignard Reagents With Aldehydes To Give Secondary Alcohols.[4][6] Retrieved from

-

ChemPros Community. (2025). Grignard Formation - Troubleshooting and Perfecting.[7] Retrieved from

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Sources

Troubleshooting & Optimization

Removing unreacted ketone from 1-(3,4-Difluorophenyl)propan-2-ol product

Technical Support Guide: Purification & Isolation of 1-(3,4-Difluorophenyl)propan-2-ol

ID: TS-PUR-0492 | Version: 2.1 | Status: Active Target Analyte: this compound (Alcohol) Impurity: 1-(3,4-Difluorophenyl)propan-2-one (Ketone)

Executive Summary & Problem Context

In the reduction of 1-(3,4-difluorophenyl)propan-2-one to its corresponding alcohol, incomplete conversion is a frequent challenge. The residual ketone is problematic because:

-

Boiling Point Proximity: The boiling points of phenylacetone derivatives and their corresponding alcohols are often within 5–10°C of each other, rendering standard distillation inefficient without high-plate-count fractionating columns.

-

Azeotropic Behavior: Fluorinated aromatics often form azeotropes with their oxygenated derivatives, further complicating thermal separation.

This guide prioritizes chemical scavenging (chemoselective purification) over physical separation, as it offers higher recovery yields and purity for this specific substrate class.

Diagnostic Verification: "Do I have unreacted ketone?"

Before attempting purification, quantify the impurity. The ketone carbonyl group offers distinct spectroscopic handles.

| Method | Diagnostic Marker (Ketone) | Diagnostic Marker (Alcohol) | Note |

| TLC | Higher | Lower | Use UV (254 nm). Stain with KMnO4 (Alcohol oxidizes/stains; Ketone does not). |

| 1H-NMR | The | ||

| IR | Sharp peak ~1715 cm⁻¹ (C=O) | Broad band 3200-3400 cm⁻¹ (O-H) | The disappearance of the 1715 cm⁻¹ peak is the best indicator of reaction completion. |

Primary Protocol: Sodium Bisulfite Scavenging

Why this works: 1-(3,4-Difluorophenyl)propan-2-one is a methyl ketone . Sodium bisulfite (

The Mechanism

The nucleophilic bisulfite ion attacks the electrophilic carbonyl carbon. The resulting adduct precipitates or dissolves in the aqueous phase, effectively "washing" the ketone out of the organic product layer.

Figure 1: Chemoselective removal of ketone impurities via bisulfite adduct formation.[1]

Experimental Protocol

-

Preparation: Dissolve the crude reaction mixture (containing alcohol and residual ketone) in a non-water-miscible solvent (e.g., Diethyl Ether, Toluene, or Ethyl Acetate). Avoid Dichloromethane if possible, as emulsions can be stubborn.

-

Reagent: Prepare a saturated aqueous solution of Sodium Bisulfite (

).-

Tip: Add 5% Methanol to the aqueous bisulfite solution to increase the solubility of the organic ketone at the interface, accelerating the reaction.

-

-

Extraction:

-

Add the bisulfite solution to the organic phase (Ratio 1:1 v/v).

-

Vigorous Agitation is Critical: Shake or stir rapidly for at least 30–60 minutes. The formation of the adduct is reversible and equilibrium-driven; time and surface area are required.

-

Observation: You may see a white precipitate form at the interface (the adduct).[2] This is good.

-

-

Separation:

-

Transfer to a separatory funnel.

-

Drain the aqueous layer (contains the ketone-bisulfite adduct).[3]

-

Wash: Wash the organic layer (containing the alcohol) once with water, then once with brine.

-

-

Drying: Dry organic layer over

, filter, and concentrate.

Troubleshooting the Bisulfite Wash:

-

Issue: Emulsion forms.

-

Fix: Add a small amount of solid NaCl to saturate the aqueous phase or filter through a pad of Celite.

-

-

Issue: Ketone persists after wash.

-

Fix: The ketone may be sterically hindered by the benzyl group. Increase stirring time to 12 hours or switch to Method B .

-

Secondary Protocol: Flash Column Chromatography

If the bisulfite method fails (or if the impurity is <5%), flash chromatography is the standard purification technique.

-

Stationary Phase: Silica Gel 60 (230-400 mesh).

-

Mobile Phase Strategy:

-

The Ketone is less polar than the Alcohol.

-

The Ketone will elute first.

-

The Alcohol will elute second.

-

Recommended Solvent Systems:

-

Hexane : Ethyl Acetate (Start 9:1

Gradient to 7:3)-

Most common. The ketone usually elutes at ~10-15% EtOAc. The alcohol elutes at ~25-30% EtOAc.

-

-

Dichloromethane : Methanol (99:1)

-

Use if the compounds are very polar, though likely unnecessary for this substrate.

-

Visualization: Use TLC plates. The ketone will be UV active. The alcohol is also UV active (due to the difluorophenyl ring) but can be confirmed by staining with Cerium Ammonium Molybdate (CAM) or Permanganate , which stain alcohols blue/yellow respectively upon heating.

Advanced/Analytical Protocol: Girard's Reagent T

For high-value samples (e.g., radiolabeled synthesis or final GMP steps) where yield loss cannot be tolerated, use Girard's Reagent T.

-

Reagent: (Carboxymethyl)trimethylammonium chloride hydrazide.

-

Principle: Reacts with ketones to form a highly polar, water-soluble hydrazone cation.

-

Procedure:

-

Dissolve crude oil in Ethanol/Acetic Acid (9:1).

-

Add Girard’s Reagent T (1.2 equivalents relative to estimated ketone).

-

Reflux for 1 hour.

-

Pour mixture into water.

-

Extract with Ether/EtOAc.

-

Result: The alcohol extracts into the ether. The ketone (now a salt) stays in the water.

-

Prevention: Reaction Optimization

The best purification is a complete reaction. If you consistently see >10% ketone, optimize the reduction step.

| Parameter | Recommendation | Rationale |

| Reducing Agent | Sodium Borohydride ( | Standard. Use 1.5 - 2.0 equivalents. |

| Solvent | Methanol (anhydrous) | Protic solvents activate the borohydride. Ensure it is dry to prevent reagent decomposition. |

| Temperature | 0°C | Start cold to prevent side reactions, then warm to Room Temp to drive completion. |

| Additives | Adding Calcium Chloride can enhance the reducing power of borohydride (forming |

Decision Matrix (Workflow)

Follow this logic flow to determine the correct purification path for your specific batch.

Figure 2: Decision matrix for selecting the optimal purification method based on impurity load.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[4][5][6] Longman Scientific & Technical, 1989. (Standard reference for Bisulfite adduct purification protocols).

-

Boucher, M. M., et al. "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol."[3][7] Organic Process Research & Development, 2017.[3] (Detailed optimization of bisulfite extractions for methyl ketones).

-

Wheeler, O. H. "The Girard Reagents." Chemical Reviews, 1962. (Comprehensive review of Girard's Reagent T and P for ketone separation).

- Clayden, J., Greeves, N., Warren, S.Organic Chemistry. 2nd Ed. Oxford University Press, 2012. (Mechanistic grounding for nucleophilic addition to carbonyls).

Sources

- 1. scite.ai [scite.ai]

- 2. Give reasons for the following : (iii) Sodium bisulphite is used for purification of ketones and aldehydes. [allen.in]

- 3. Workup [chem.rochester.edu]

- 4. ia601306.us.archive.org [ia601306.us.archive.org]

- 5. betterworldbooks.com [betterworldbooks.com]

- 6. VOGEL'S TEXTBOOK OF PRACTICAL ORGANIC CHEMISTRY - Repository Universitas Perintis Indonesia [repo.upertis.ac.id]

- 7. Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol [agris.fao.org]

Purification of 1-(3,4-Difluorophenyl)propan-2-ol by column chromatography

Status: Operational Ticket ID: PUR-DFP-002 Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the technical support hub for the purification of 1-(3,4-Difluorophenyl)propan-2-ol . This guide addresses the isolation of this secondary alcohol from crude reaction mixtures (typically reduction products of the corresponding ketone).

Chemist-to-Chemist Note: The 3,4-difluoro substitution pattern creates an electron-deficient aromatic ring. While the hydroxyl group dominates retention on silica gel via hydrogen bonding, the lipophilic fluorinated ring often causes this molecule to elute faster than non-fluorinated analogs (e.g., 1-phenylpropan-2-ol). Your primary impurity is likely the unreacted ketone precursor, 1-(3,4-difluorophenyl)propan-2-one , which will elute before your target alcohol.

Module 1: Pre-Run Diagnostics (Method Development)

Before scaling to a column, you must validate your separation on TLC. Failure to optimize here is the #1 cause of yield loss.

Standard TLC Protocol

-

Stationary Phase: Silica Gel 60

-

Mobile Phase: Hexanes : Ethyl Acetate (Hex:EtOAc)[1]

-

Visualization: UV (254 nm) and Stain (PMA or Vanillin).[1][2]

Diagnostic Table: Solvent System Selection

| Solvent System (Hex:EtOAc) | Expected Rf (Target Alcohol) | Expected Rf (Ketone Impurity) | Verdict |

| 90:10 | 0.05 - 0.10 | 0.25 - 0.35 | Too Non-polar. Good for removing non-polar grease, but alcohol sticks. |

| 80:20 | 0.25 - 0.35 | 0.50 - 0.60 | Optimal. |

| 50:50 | 0.60 - 0.70 | 0.80 - 0.90 | Too Polar. Poor separation; compounds co-elute near the solvent front. |

Visualization Logic

-

UV (254 nm): Both the target alcohol and the ketone impurity will absorb strongly due to the difluorophenyl ring.

-

Stain (PMA/Vanillin): The alcohol usually stains distinctively (often blue/green with PMA) upon heating. The ketone may stain faintly or differently. Trust the stain to distinguish the alcohol from non-polar byproducts.

Module 2: Execution (Flash Chromatography Protocol)

Objective: Isolate >98% pure alcohol from a 1.0 g crude mixture.

Step-by-Step Workflow

-

Column Selection:

-

Loading Capacity: For a standard separation (

Rf > 0.15), use a 1:30 to 1:50 ratio of sample to silica. -

Example: For 1.0 g crude, use a 40 g silica cartridge or a glass column (2.5 cm diameter x 15-20 cm height).

-

-

Sample Loading (Critical):

-

Method:Dry Loading is highly recommended to prevent band broadening.

-

Protocol: Dissolve crude in minimum DCM, add 2.0 g silica, rotovap to dryness. Load the free-flowing powder onto the column.

-

-

Elution Gradient:

-

Do not run isocratic if the ketone is present. Use a step gradient to flush the ketone first.

-

| Volume (CV*) | Solvent Composition | Purpose |

| 0 - 3 CV | 100% Hexanes | Column equilibration; elutes very non-polar grease. |

| 3 - 8 CV | 10% EtOAc / 90% Hex | Elutes the Ketone Impurity (Check fractions by TLC). |

| 8 - 15 CV | 20% EtOAc / 80% Hex | Elutes the Target Alcohol (this compound). |

| 15+ CV | 50% EtOAc / 50% Hex | Flushes any polar over-reduction byproducts or diols. |

*CV = Column Volume (approx. 50-60 mL for a 40g column).

Module 3: Troubleshooting & FAQs

Scenario A: Poor Separation

Q: "The ketone and alcohol spots are overlapping on my column, even though TLC looked okay. Why?"

A: This is usually a loading effect .

-

Overloading: You likely exceeded the 1:30 ratio.

-

Liquid Loading: If you dissolved the sample in DCM or EtOAc and loaded it liquid, the solvent acted as a "strong wash," carrying the ketone into the alcohol band.

-

Fix: Switch to Dry Loading (adsorb on silica) for the next run.

-

Emergency Fix: If the column is already running, switch to a shallower gradient (e.g., hold at 10% EtOAc for longer) to stretch the separation.

-

Scenario B: Tailing

Q: "My product is streaking/tailing significantly, contaminating later fractions."

A: Secondary alcohols can hydrogen bond with silanol groups on the silica surface.

-

The Cause: The 3,4-difluoro ring is lipophilic, but the -OH group drags on the silica.

-

The Fix:

-

Gradient: Increase polarity faster after the main peak starts eluting to "push" the tail off.

-

Doping (Rarely needed): For severe tailing, add 1% Triethylamine (TEA) to the mobile phase, but this is usually reserved for amines. For alcohols, ensuring your EtOAc is dry and acid-free is usually sufficient.

-

Scenario C: Invisible Impurities

Q: "NMR shows impurities, but I see single spots on TLC."

A: You likely have enantiomers or dehalogenated byproducts .

-

Enantiomers: Silica Gel 60 is achiral. It cannot separate the (R) and (S) enantiomers of this compound. You need Chiral HPLC (e.g., Chiralcel OD-H or AD-H columns) for this.

-

Defluorination: If aggressive reduction conditions (e.g., LiAlH4 at high temp) were used, you might have traces of 1-(3-fluorophenyl)propan-2-ol. These are structurally nearly identical and extremely difficult to separate by standard flash chromatography.

Module 4: Visualization & Logic Mapping

Workflow: Method Development to Purification